N-(methyl-d3)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine,monohydrochloride
Overview
Description
Duloxetine-d3 (hydrochloride) is a deuterated form of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor. This compound is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, neuropathic pain, and fibromyalgia. The deuterium atoms in Duloxetine-d3 replace hydrogen atoms, which can enhance the metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Duloxetine-d3 (hydrochloride) involves several key steps:
Mannich Reaction: This step involves the formation of a β-amino ketone intermediate.
Reduction Reaction: The β-amino ketone is reduced to form the corresponding amine.
Alkylation Reaction: The amine is then alkylated to introduce the naphthalen-1-yloxy group.
Demethylation Reaction: The final step involves the demethylation of the intermediate to yield Duloxetine-d3 (hydrochloride).
Industrial Production Methods: The industrial production of Duloxetine-d3 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: Duloxetine-d3 (hydrochloride) can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthalen-1-yloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products: The major products formed from these reactions include various amine derivatives, oxidized thiophene compounds, and substituted naphthalen-1-yloxy derivatives .
Scientific Research Applications
Duloxetine-d3 (hydrochloride) has a wide range of applications in scientific research:
Biology: Employed in studies investigating the metabolic pathways and stability of duloxetine.
Mechanism of Action
Duloxetine-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety. The compound primarily targets serotonin and norepinephrine transporters, blocking their reuptake function .
Comparison with Similar Compounds
Duloxetine hydrochloride: The non-deuterated form of Duloxetine-d3.
Venlafaxine hydrochloride: Another serotonin-norepinephrine reuptake inhibitor used for similar indications.
Escitalopram oxalate: A selective serotonin reuptake inhibitor used for depression and anxiety.
Comparison: Duloxetine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation compared to its non-deuterated counterpart. This can potentially lead to improved pharmacokinetic properties and a longer duration of action .
Properties
IUPAC Name |
3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFSMCNJSOPUAY-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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